molecular formula C19H24N4O2 B7135760 N-[[1-(4,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]methyl]benzamide

N-[[1-(4,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]methyl]benzamide

Cat. No.: B7135760
M. Wt: 340.4 g/mol
InChI Key: PJSOBMJRSHDEIP-UHFFFAOYSA-N
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Description

N-[[1-(4,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]methyl]benzamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, a piperidine ring, and a benzamide moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Properties

IUPAC Name

N-[[1-(4,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-13-14(2)21-22-17(13)19(25)23-10-6-7-15(12-23)11-20-18(24)16-8-4-3-5-9-16/h3-5,8-9,15H,6-7,10-12H2,1-2H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSOBMJRSHDEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1C(=O)N2CCCC(C2)CNC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(4,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]methyl]benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazole intermediate.

    Formation of the Benzamide Moiety: The final step involves the coupling of the piperidine-pyrazole intermediate with benzoyl chloride or a similar benzamide precursor under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(4,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or benzamide rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[[1-(4,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]methyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[[1-(4,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(4,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]methyl]benzamide
  • N-[[1-(4,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]methyl]benzoate
  • N-[[1-(4,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]methyl]benzylamine

Uniqueness

This compound is unique due to its specific combination of a pyrazole ring, a piperidine ring, and a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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